molecular formula C15H19NO B1325722 3-(Azetidinomethyl)phenyl cyclobutyl ketone CAS No. 898772-36-6

3-(Azetidinomethyl)phenyl cyclobutyl ketone

Cat. No. B1325722
M. Wt: 229.32 g/mol
InChI Key: KJUDTFTWGIOMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidinomethyl)phenyl cyclobutyl ketone is a chemical compound with the molecular formula C15H19NO . It is not intended for human or veterinary use and is primarily used for research purposes.


Physical And Chemical Properties Analysis

The molecular weight of 3-(Azetidinomethyl)phenyl cyclobutyl ketone is 229.32 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.

Scientific Research Applications

Interaction with Carbanion Centers

A study by Güven and Peynircioǧlu (2002) explored the interaction of 4-membered rings, like cyclobutylcarbinyl phenyl ketones, with adjacent carbanion centers. They found that, unlike cyclopropyl groups, there was no clear stabilization of the adjacent carbanion center by the cyclobutyl groups. This research contributes to understanding the chemical behavior of cyclobutyl groups in different molecular environments (Ö. Güven & N. Peynircioǧlu, 2002).

Catalysis in Epoxidation

Shu et al. (2003) researched ketones containing N-aryl-substituted oxazolidinones, which may include structures similar to 3-(Azetidinomethyl)phenyl cyclobutyl ketone. Their work in the epoxidation of various olefins revealed that introducing an electron-withdrawing group to the N-phenyl group of the catalyst enhances the interaction with the olefin's phenyl group, suggesting potential catalytic applications (L. Shu et al., 2003).

Reactivity of Ketone Forms

In 2018, Ning, Otani, and Ohwada examined 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones to understand their cyclization mechanisms under various conditions. Their findings indicate different reactivities for the neutral ketone and enolate forms of these compounds, which might provide insights into the behavior of similar ketone structures like 3-(Azetidinomethyl)phenyl cyclobutyl ketone (Yi Ning, Y. Otani & T. Ohwada, 2018).

Synthesis of N-Substituted 3-Azetidinones

Desai and Aubé (2000) explored the synthesis of α-amino-α‘-diazomethyl ketones, leading to the cyclization to N-substituted 3-azetidinones. This method's relevance lies in the facile route it provides for creating compounds structurally similar to 3-(Azetidinomethyl)phenyl cyclobutyl ketone (P. Desai & J. Aubé, 2000).

Synthesis of Carbo- and Heterocyclic Compounds

Bernard et al. (2007) reported on the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones through acid-catalyzed ring expansion of chiral cyclopropyl and cyclobutyl derivatives. These findings can be useful in understanding the chemical transformations of compounds like 3-(Azetidinomethyl)phenyl cyclobutyl ketone (A. Bernard et al., 2007).

Future Directions

One future direction for research involving cyclobutyl ketones, including potentially 3-(Azetidinomethyl)phenyl cyclobutyl ketone, is the development of new synthetic methods. For example, a recent paper discusses a sequential C−H/C−C functionalization strategy for the synthesis of 1,3-disubstituted cyclobutane building blocks . This could potentially be applied to the synthesis of 3-(Azetidinomethyl)phenyl cyclobutyl ketone and similar compounds.

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(13-5-2-6-13)14-7-1-4-12(10-14)11-16-8-3-9-16/h1,4,7,10,13H,2-3,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUDTFTWGIOMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643284
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidinomethyl)phenyl cyclobutyl ketone

CAS RN

898772-36-6
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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